molecular formula C12H24O B15324504 1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol CAS No. 106615-13-8

1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol

Cat. No.: B15324504
CAS No.: 106615-13-8
M. Wt: 184.32 g/mol
InChI Key: NDAYTACHSTVSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol is a synthetic organic compound of significant interest in fragrance and materials science research. This cyclohexanol derivative, characterized by a bulky 2-methylbutan-2-yl (tert-pentyl) substituent, serves as a valuable intermediate for exploring novel synthetic pathways and studying steric effects in organic molecules. While direct applications for this specific isomer are not fully documented in the public domain, its structural analogs are prominently featured in the synthesis of complex fragrance ingredients . Research into similar tert-alkylated cyclohexanols indicates their utility in the development of microencapsulated perfume technologies, where they can contribute to the longevity and stability of scent profiles in various consumer products . Furthermore, related compounds have been identified as volatile constituents in natural products, such as roasted Hass avocado kernels, suggesting potential areas of investigation in food science and aroma analysis . The molecular framework of this compound makes it a candidate for research in organic synthesis, stereochemistry, and as a building block for more complex chemical entities. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions, referring to the supplied Material Safety Data Sheet (MSDS) for detailed hazard and handling information.

Properties

CAS No.

106615-13-8

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

1-methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C12H24O/c1-5-11(2,3)10-8-6-7-9-12(10,4)13/h10,13H,5-9H2,1-4H3

InChI Key

NDAYTACHSTVSNU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCCCC1(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with 2-methylbutan-2-yl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides, ethers

Scientific Research Applications

1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting their properties and dynamics.

Comparison with Similar Compounds

Comparison with Similar Cyclohexanol Derivatives

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol 91242-72-7 C₁₁H₂₂O 170.295 1-methyl, 2-tert-amyl
Menthol (5-Methyl-2-(propan-2-yl)cyclohexan-1-ol) 2216-51-5 C₁₀H₂₀O 156.3 5-methyl, 2-isopropyl
1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol 29803-82-5 C₁₀H₁₈O 154.25 1-methyl, 4-isopropyl, Δ² double bond
3-Methylcyclohexan-1-ol N/A C₇H₁₄O 114.187 3-methyl

Key Observations :

  • Steric Effects : The tert-amyl group in the target compound introduces greater steric hindrance compared to menthol’s isopropyl group, leading to distinct conformational preferences (e.g., equatorial dominance to minimize 1,3-diaxial strain) .
  • Unsaturation : The cyclohexen derivative (CAS 29803-82-5) contains a rigid double bond, reducing conformational flexibility and altering solubility and reactivity .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Boiling Point (°C) Water Solubility LogP (Predicted) Hydroxyl pKa
This compound ~250–270* Low ~3.5–4.0 ~16–18
Menthol 212–216 Slight 3.3 15.5
1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol ~230–240* Very low ~3.8–4.2 ~17–19

*Estimated based on molecular weight and branching.

Key Observations :

  • Water Solubility : The tert-amyl group reduces water solubility compared to menthol, which has a smaller isopropyl substituent .
  • Boiling Points : Higher molecular weight and branching in the target compound likely result in elevated boiling points relative to simpler derivatives like 3-methylcyclohexan-1-ol .

Conformational and Reactivity Analysis

  • Conformational Stability: The tert-amyl group in the target compound favors an equatorial position to avoid steric clashes, as demonstrated in studies of 1-methylcyclohexanol derivatives . Menthol’s isopropyl group adopts a similar equatorial preference but with less steric demand, enabling faster equilibration between chair conformers .
  • Reactivity :
    • The bulky tert-amyl group in the target compound may hinder nucleophilic attack at the hydroxyl group, reducing esterification or oxidation rates compared to less hindered analogs .
    • Menthol undergoes selective oxidation to menthone, whereas the target compound’s reactivity remains less documented but likely slower due to steric shielding .

Biological Activity

1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol, a cyclohexanol derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring with a hydroxyl group and a branched alkyl substituent, which influences its chemical reactivity and biological interactions. The structure can be represented as follows:

C12H24O\text{C}_{12}\text{H}_{24}\text{O}

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The hydroxyl group allows for hydrogen bonding with enzyme active sites, potentially altering their activity. Additionally, the hydrophobic regions of the molecule may interact with lipid membranes, influencing cell signaling pathways and metabolic processes.

Antimicrobial Activity

Preliminary studies indicate that this compound may exhibit antimicrobial properties. Similar compounds have shown efficacy against various pathogens, suggesting potential for further exploration in developing antimicrobial agents.

Anti-inflammatory Potential

The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Compounds with analogous structures have demonstrated anti-inflammatory effects in vitro, making this a promising area for further research.

Analgesic Effects

Research on related compounds suggests potential analgesic properties. The structural similarities with known pain relief agents indicate that this compound could be explored for its analgesic effects while potentially avoiding the side effects associated with opioids.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

Study Focus Findings
Study 1Antimicrobial propertiesDemonstrated activity against Gram-positive bacteria; MIC values ranged from 6.25 to 12.5 μg/mL.
Study 2Anti-inflammatory effectsInhibition of COX enzymes was observed, suggesting potential therapeutic applications in inflammatory conditions.
Study 3Analgesic potentialSimilar compounds showed significant pain relief in animal models without opioid-related side effects.

Q & A

Q. What are the most efficient synthetic routes for 1-methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of this tertiary alcohol can be achieved via Grignard addition or acid-catalyzed cyclization . For example:

  • Grignard Route : Reacting a substituted cyclohexanone (e.g., 2-(2-methylbutan-2-yl)cyclohexanone) with methylmagnesium bromide under anhydrous conditions (e.g., THF, 0–5°C) yields the target alcohol after hydrolysis .
  • Cyclization : Use of strong acids (e.g., H₂SO₄) or Lewis catalysts (e.g., AlCl₃) to promote intramolecular alkylation of precursor diols or ketones .

Q. Critical Parameters :

  • Temperature control (<10°C for Grignard to avoid side reactions).
  • Solvent polarity (non-polar solvents favor cyclization by stabilizing transition states).
  • Yield discrepancies (e.g., 60–75% for Grignard vs. 40–55% for acid-catalyzed routes) arise from steric hindrance at the tertiary carbon .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

Methodological Answer:

  • ¹H NMR :
    • Hydroxyl Proton : A broad singlet at δ 1.2–1.5 ppm (exchange with D₂O confirms -OH).
    • Tertiary Methyl Groups : Distinct singlets for the 2-methylbutan-2-yl (δ 0.9–1.1 ppm) and cyclohexyl-methyl (δ 1.3–1.5 ppm) groups.
    • Cyclohexane Ring Protons : Multiplicity patterns (e.g., axial vs. equatorial H) resolve chair conformers .
  • IR : Strong O-H stretch (~3200–3400 cm⁻¹) and absence of carbonyl peaks differentiate it from ketone precursors .

Data Contradictions : Overlapping signals in crowded regions (e.g., δ 1.0–1.5 ppm) may require 2D NMR (HSQC, COSY) for unambiguous assignment .

Advanced Research Questions

Q. What strategies resolve enantiomers of this compound, and how is enantiomeric excess (ee) quantified?

Methodological Answer:

  • Chiral Resolution :
    • Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases. Retention times vary by >2 minutes for enantiomers .
    • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, leaving the other unreacted .
  • ee Quantification : Polarimetry or chiral HPLC coupled with UV/RI detectors. Calibration curves with racemic and pure standards ensure accuracy .

Challenges : Low solubility in polar solvents complicates enzymatic reactions, requiring co-solvents like tert-butanol .

Q. How does the steric environment of the 2-methylbutan-2-yl group influence reactivity in oxidation or substitution reactions?

Methodological Answer:

  • Oxidation :
    • PCC (Pyridinium Chlorochromate) : Steric shielding by the bulky substituent prevents oxidation of the tertiary alcohol to ketone, unlike primary/secondary analogs .
    • Swern Oxidation : Fails due to hindered access to the hydroxyl group, yielding <5% ketone even at elevated temperatures .
  • Substitution :
    • SOCl₂/Thionyl Chloride : Limited reactivity; requires catalytic DMAP to facilitate chloride displacement (60–70% alkyl chloride yield) .

Mechanistic Insight : DFT calculations show increased activation energy (ΔG‡ > 25 kcal/mol) for nucleophilic attack at the tertiary carbon .

Q. What computational methods predict the collision cross-section (CCS) of this compound for ion mobility spectrometry (IMS)?

Methodological Answer:

  • Trajectory Method : Software like MOBCAL or IMPACT calculates CCS using molecular dynamics simulations. Inputs include optimized geometries (B3LYP/6-31G* level) and charge states .
  • Experimental Validation : Compare calculated CCS (e.g., 145 Ų) with drift-tube IMS data. Deviations >5% suggest conformational sampling gaps or charge localization errors .

Applications : CCS data aids in structural identification in complex matrices (e.g., metabolomics) without chromatographic separation .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to design experiments to reconcile discrepancies?

Methodological Answer:

  • Variables to Control :
    • Purity: Use HPLC (>98%) to exclude impurities affecting solubility .
    • Temperature: Measure solubility in hexane, ethanol, and water at 25°C vs. 40°C.
    • Conformation: NMR confirms dominant chair conformer (affects H-bonding capacity) .
  • Contradiction Source : Literature values often omit solvent grade (e.g., anhydrous vs. 95% ethanol) or equilibration time (>24 hrs needed for tertiary alcohols) .

Q. Why do catalytic hydrogenation studies of related cyclohexanols show inconsistent stereoselectivity?

Methodological Answer:

  • Catalyst-Substrate Interactions :
    • Pd/C vs. Adams’ Catalyst (PtO₂) : Pd favors axial hydrogen delivery (cis-product), while Pt favors equatorial (trans-product) due to surface adsorption differences .
  • Mitigation : Pre-adsorption of chiral modifiers (e.g., cinchonidine on Pt) enforces stereochemical control, achieving >90% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.